3-Bromo-1-methylindolin-2-one
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Overview
Description
3-Bromo-1-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol It is a derivative of indole, a significant heterocyclic system in natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methylindolin-2-one typically involves the bromination of 1-methylindolin-2-one. One common method is the reaction of 1-methylindolin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 3-position of the indole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxindole derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form five-membered heterocycles
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Cycloaddition Reactions: These reactions often require catalysts and are conducted under controlled temperatures
Major Products Formed
Substitution Reactions: Products include various substituted indolin-2-one derivatives.
Oxidation Reactions: Products include oxindole derivatives.
Cycloaddition Reactions: Products include five-membered heterocycles such as isoxazolines
Scientific Research Applications
3-Bromo-1-methylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, in cycloaddition reactions, the compound’s bromine atom participates in the formation of new bonds, leading to the synthesis of heterocyclic structures. The compound’s reactivity is influenced by the electron density distribution in the indole ring, which facilitates its participation in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylindolin-2-one
- 5-Bromo-3-methylindolin-2-one
- 6-Bromo-3-methylindolin-2-one
- 3-Ethylindolin-2-one
Uniqueness
3-Bromo-1-methylindolin-2-one is unique due to the presence of the bromine atom at the 3-position, which imparts distinct reactivity and properties compared to other indolin-2-one derivatives. This unique substitution pattern allows for specific interactions in chemical reactions and potential biological activities .
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H8BrNO/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3 |
InChI Key |
LCBUSYFIDPTLMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)Br |
Origin of Product |
United States |
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